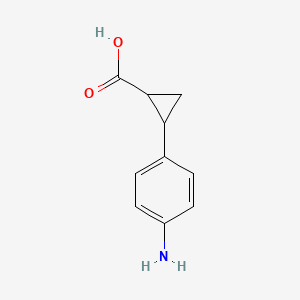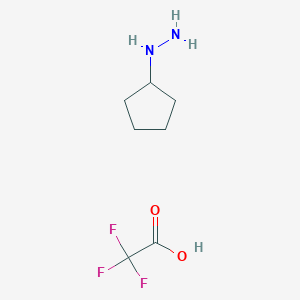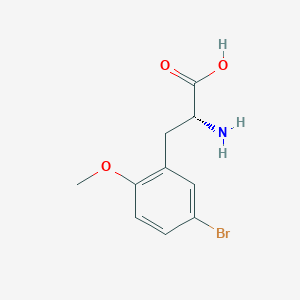
2-(4-Aminophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-Aminofenil)ciclopropano-1-carboxílico es un compuesto orgánico con la fórmula molecular C10H11NO2 y un peso molecular de 177.2 g/mol . Este compuesto se caracteriza por un anillo ciclopropano unido a un grupo ácido carboxílico y un grupo 4-aminofenil. Se utiliza principalmente en entornos de investigación y tiene diversas aplicaciones en química y biología.
Métodos De Preparación
La síntesis del ácido 2-(4-Aminofenil)ciclopropano-1-carboxílico se puede lograr a través de varios métodos. Un enfoque común implica la reacción de acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Este método utiliza reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a grupos funcionales. La reacción típicamente implica el acoplamiento de un derivado de ciclopropano halogenado con un derivado de ácido borónico del grupo 4-aminofenil.
Análisis De Reacciones Químicas
El ácido 2-(4-Aminofenil)ciclopropano-1-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El grupo amino en el anillo fenilo puede sufrir reacciones de sustitución nucleófila con electrófilos como los haluros de alquilo o los cloruros de acilo.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 2-(4-Aminofenil)ciclopropano-1-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-Aminofenil)ciclopropano-1-carboxílico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
El ácido 2-(4-Aminofenil)ciclopropano-1-carboxílico se puede comparar con otros compuestos similares, como:
Ácido 1-aminociclopropano-1-carboxílico: Este compuesto es un precursor de la hormona vegetal etileno y juega un papel en la regulación del crecimiento de las plantas.
Derivados del ácido ciclopropanocarboxílico: Estos compuestos se utilizan en diversas síntesis químicas y tienen diferentes grupos funcionales unidos al anillo ciclopropano.
La singularidad del ácido 2-(4-Aminofenil)ciclopropano-1-carboxílico radica en su estructura específica, que combina un anillo ciclopropano con un grupo 4-aminofenil, lo que lo convierte en un valioso intermedio en la síntesis orgánica y la investigación .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5,11H2,(H,12,13) |
Clave InChI |
RSKLUEWLQHXYTN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12271408.png)


![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)

![Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12271445.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271452.png)
![8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271455.png)
![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271462.png)
![2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12271464.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271484.png)
![4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12271487.png)
